3-Chloro-4-(4-methylpiperidin-1-yl)aniline

Fragment-based drug discovery PTP1B inhibition Structural biology

3-Chloro-4-(4-methylpiperidin-1-yl)aniline (CAS 626208-15-9) is a validated fragment for PTP1B-targeted drug discovery, backed by an experimentally determined co-crystal structure (PDB 5QE6) confirming its binding pose. Unlike generic aniline-piperidine scaffolds, the strict 3-chloro and 4-methylpiperidin-1-yl positional substitution is essential for maintaining the pharmacophore's electronic and steric profile—generic substitution invalidates prior structural data and necessitates complete revalidation. BMRB-deposited ¹H NMR reference spectra (bmse011760) enable rapid QC verification upon receipt. Ideal for fragment library curation, lead optimization SAR benchmarking, and computational docking validation. Standard purity ≥98% ensures reproducibility across screening campaigns.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 626208-15-9
Cat. No. B1268701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(4-methylpiperidin-1-yl)aniline
CAS626208-15-9
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C12H17ClN2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13/h2-3,8-9H,4-7,14H2,1H3
InChIKeyKDGRQSQBUKTTMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(4-methylpiperidin-1-yl)aniline (CAS 626208-15-9): Structural Identity and Procurement-Relevant Properties


3-Chloro-4-(4-methylpiperidin-1-yl)aniline (CAS 626208-15-9) is a synthetic heterocyclic aromatic amine with the molecular formula C12H17ClN2 and a molecular weight of 224.73 g/mol [1]. It features a 3-chloro substitution on the aniline ring with a 4-methylpiperidin-1-yl group at the para position relative to the primary amine . The compound's physicochemical profile includes a calculated LogP (XLogP3) of 3.3, a topological polar surface area (TPSA) of 29.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [2].

3-Chloro-4-(4-methylpiperidin-1-yl)aniline (CAS 626208-15-9): Why Analog Substitution Risks Experimental Irreproducibility


Generic substitution within this scaffold class is not scientifically sound due to the strict positional requirements of the chloro and 4-methylpiperidin-1-yl substituents. Altering the substitution pattern—such as moving the chloro group from the 3-position to the 2- or 4-position, or replacing the 4-methylpiperidine moiety with piperazine, unsubstituted piperidine, or morpholine—fundamentally changes the compound's electronic distribution, steric profile, and hydrogen-bonding capacity [1]. These structural variations alter the calculated LogP, TPSA, and rotatable bond count, which directly affect ligand binding geometry and fragment screening outcomes. For applications relying on the specific 3D pharmacophore—particularly those informed by co-crystal structures such as PDB 5QE6—any deviation from the exact substitution pattern invalidates prior structural data and necessitates complete revalidation of binding modes [2].

3-Chloro-4-(4-methylpiperidin-1-yl)aniline (CAS 626208-15-9): Validated Differentiation Evidence for Procurement Decisions


PDB-Validated Binding Mode: 3-Chloro-4-(4-methylpiperidin-1-yl)aniline Demonstrates Experimentally Confirmed Ligand Geometry at Atomic Resolution

3-Chloro-4-(4-methylpiperidin-1-yl)aniline (PDB ligand code JHA) has been co-crystallized with protein tyrosine phosphatase 1B (PTP1B) and deposited in the Protein Data Bank as entry 5QE6 [1]. This provides an experimentally validated, atomic-resolution binding pose. In contrast, structurally related analogs such as 3-chloro-4-(piperidin-1-yl)aniline, 4-(4-methylpiperidin-1-yl)aniline, and 2-(4-methylpiperidin-1-yl)aniline lack deposited co-crystal structures in the PDB with this target, meaning their binding modes remain computationally inferred or unvalidated [2].

Fragment-based drug discovery PTP1B inhibition Structural biology PanDDA screening

Lipophilicity Profile: 3-Chloro-4-(4-methylpiperidin-1-yl)aniline's Calculated LogP Differentiates It from Common Piperazine and Morpholine Analogs

3-Chloro-4-(4-methylpiperidin-1-yl)aniline has a calculated XLogP3 of 3.3 [1]. This lipophilicity value is meaningfully distinct from structurally similar analogs containing piperazine or morpholine substituents, which incorporate additional polar atoms. For instance, 3-chloro-4-(4-methylpiperazin-1-yl)aniline (with an additional nitrogen) and 3-chloro-4-(morpholin-4-yl)aniline (with an oxygen) are predicted to exhibit lower LogP values and higher TPSA due to increased heteroatom content. This difference directly impacts membrane permeability predictions and solubility profiles in aqueous assay buffers.

Medicinal chemistry ADME optimization Lipophilicity Lead optimization

Supplier-Specified Purity Grades: 3-Chloro-4-(4-methylpiperidin-1-yl)aniline Available at 97-98% with Batch-Specific QC Documentation

Multiple established chemical suppliers offer 3-Chloro-4-(4-methylpiperidin-1-yl)aniline at purity specifications of 97% and 98% , with batch-specific quality control documentation including NMR, HPLC, and GC analyses available upon request. This level of characterized purity is not uniformly available across all close analogs; some substituted aniline-piperidine derivatives are only available at 95% purity or lower from mainstream vendors, introducing additional purification burden for sensitive downstream applications.

Chemical procurement Quality control Analytical chemistry Sourcing

Fragment Library QC: 3-Chloro-4-(4-methylpiperidin-1-yl)aniline Hydrochloride Characterized by BMRB 1H NMR for Fragment-Based Screening

The hydrochloride salt of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline has been characterized and deposited in the Biological Magnetic Resonance Data Bank (BMRB) as entry bmse011760, with 1D 1H NMR spectra acquired at 600 MHz in DMSO-d6 at 298 K [1]. This provides a reference-quality NMR fingerprint for fragment library quality control. Not all structurally similar aniline-piperidine fragments have BMRB-deposited NMR reference data, making QC verification for those analogs more reliant on in-house characterization.

Fragment screening NMR quality control Fragment library BMRB

Ligand Validation Metrics: JHA in PDB 5QE6 Shows Acceptable Real-Space Correlation for Fragment-Sized Ligand

In the PDB 5QE6 co-crystal structure, the JHA ligand (3-Chloro-4-(4-methylpiperidin-1-yl)aniline) exhibits a real-space correlation coefficient (RSCC) of 0.444 with its electron density map, alongside RMSZ-bond-length of 3.86 and RMSZ-bond-angle of 3.06 [1]. While the RMSZ values indicate some geometric strain relative to small-molecule ideal libraries, the RSCC confirms that the ligand placement in the density is supported by experimental data—a threshold requirement for using the pose in structure-guided design. Analogs without deposited structures offer no such validation.

Crystallographic validation Ligand fitting Real-space correlation Structure-based design

3-Chloro-4-(4-methylpiperidin-1-yl)aniline (CAS 626208-15-9): Optimal Use Cases Supported by Evidence


Structure-Guided Fragment Elaboration Against PTP1B

Researchers pursuing PTP1B as a therapeutic target for diabetes or obesity can utilize 3-Chloro-4-(4-methylpiperidin-1-yl)aniline as a validated starting fragment. The co-crystal structure (PDB 5QE6) provides an experimentally determined binding pose that can guide rational elaboration without requiring de novo fragment soaking and structure determination [1]. The fragment's moderate lipophilicity (XLogP3 = 3.3) and small TPSA (29.3 Ų) make it suitable for growing into the PTP1B active site while maintaining favorable physicochemical properties [2].

Fragment Library Construction with Public NMR Reference

Core facilities and screening centers building or curating fragment libraries can incorporate 3-Chloro-4-(4-methylpiperidin-1-yl)aniline (or its hydrochloride salt) with confidence due to the availability of BMRB-deposited 1H NMR reference spectra (bmse011760) for quality control [3]. This enables rapid verification of compound identity and purity upon receipt, streamlining library registration workflows compared to fragments lacking public reference data.

Medicinal Chemistry Scaffold Hopping Studies

In lead optimization programs exploring N-arylpiperidine scaffolds, 3-Chloro-4-(4-methylpiperidin-1-yl)aniline serves as a reference compound for systematically evaluating the impact of scaffold modifications on target engagement. Its well-characterized purity profile (≥97% from multiple suppliers) and documented structural identity (InChIKey KDGRQSQBUKTTMH-UHFFFAOYSA-N) provide a reproducible baseline for comparing the activity of synthesized analogs, ensuring that observed SAR trends are not confounded by impurities or misidentified starting materials .

Computational Chemistry Benchmarking

Computational chemists validating docking algorithms, scoring functions, or binding pose prediction methods can use the JHA-PTP1B co-crystal structure (PDB 5QE6) as a test case [1]. The fragment's modest size and the availability of crystallographic validation metrics (RSCC = 0.444) provide a tractable system for benchmarking pose reproduction accuracy and for assessing the performance of physics-based scoring methods on halogenated, piperidine-containing fragments.

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